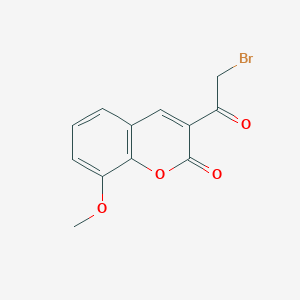

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Vue d'ensemble

Description

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H9BrO4 and its molecular weight is 297.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Mode of Action

The interaction results in changes that affect the enzyme’s activity, potentially influencing the synthesis of prostanoids .

Biochemical Pathways

The compound is involved in the synthesis of various bioactive heterocyclic scaffolds . It serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .

Pharmacokinetics

Coumarin derivatives, to which this compound belongs, are generally known for their favorable pharmacokinetics .

Result of Action

The compound exhibits significant cytotoxic effects. It has shown potent inhibition with IC50 values in the nanomolar range . This suggests that it may have potential applications in cancer treatment.

Analyse Biochimique

Biochemical Properties

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . It is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Cellular Effects

The synthesized compounds of this compound showed potent inhibition with IC 50 values in the nM range . This suggests that the compound has significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that the compound is involved in various chemical reactions as a versatile building block .

Activité Biologique

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, as well as its potential mechanisms of action and applications in medicinal chemistry.

- Molecular Formula : C₁₂H₉BrO₄

- Molecular Weight : 297.101 g/mol

- CAS Number : 106578-18-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in preclinical studies for anticancer activity. It has been evaluated against multiple cancer cell lines, including:

- Gastric Carcinoma (HSC-39)

- Colon Carcinoma (Caco-2)

- Liver Cancer (Hep-G2)

Table 1 summarizes the IC₅₀ values (concentration required to inhibit cell growth by 50%) for various cancer cell lines:

| Cell Line | IC₅₀ (nM) |

|---|---|

| HSC-39 (Gastric) | 48 |

| Caco-2 (Colon) | 60 |

| Hep-G2 (Liver) | 174 |

| MCF (Breast) | 288 |

These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits key pro-inflammatory cytokines and enzymes, reducing inflammation in vitro. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It triggers programmed cell death in malignant cells through various signaling pathways.

Case Studies

Several studies have explored the potential of this compound in drug development:

- Study on Gastric Cancer Cells : A study revealed that this compound significantly inhibited the proliferation of gastric cancer cells with an IC₅₀ value comparable to established chemotherapeutics .

- Synthesis of Derivatives : Researchers synthesized various derivatives of this compound, enhancing its biological activity against different cancer types. One derivative exhibited an IC₅₀ of 29 nM against gastric cancer cells, indicating superior potency compared to the parent compound .

- Comparative Analysis : The compound was compared with other coumarin derivatives, revealing that the presence of the bromoacetyl group significantly enhances its cytotoxicity and selectivity towards cancer cells .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest its potential as an anticancer agent, with derivatives showing promise in inhibiting tumor growth . The compound's mechanism of action is being investigated through molecular docking studies, focusing on its binding affinity with enzymes relevant to cancer therapy, such as DNA gyrase.

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting key pro-inflammatory mediators. It also shows antimicrobial activity, making it a candidate for further pharmacological exploration .

Organic Synthesis Applications

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized to synthesize:

- Pyridine Derivatives : Reacting with appropriate nucleophiles can yield pyridine derivatives that may exhibit biological activities.

- Thiazole and Thiophene Derivatives : These compounds are important in drug discovery due to their diverse biological properties.

- Pyrazole Derivatives : The synthesis of pyrazole derivatives from this coumarin has been explored for their potential therapeutic applications .

Synthesis of Heterocyclic Compounds

A study highlighted the use of 3-(2-bromoacetyl)coumarin as a precursor for synthesizing various heterocyclic systems such as thiophenes, imidazoles, and pyrazoles. The reactions often involve nucleophilic substitutions that generate bioactive compounds with potential therapeutic effects .

Fluorescent Probes Development

Due to its unique chromophoric properties, this compound is being explored for developing fluorescent probes. These probes can be used in analytical chemistry for detecting bioactive elements and environmental pollutants .

Summary Table of Applications

| Application Area | Specific Uses | Biological Activity |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Cytotoxicity, anti-inflammatory |

| Organic Synthesis | Synthesis of pyridine, thiazole, thiophene derivatives | Versatile building block |

| Analytical Chemistry | Development of fluorescent probes | Detection of bioactive elements |

Propriétés

IUPAC Name |

3-(2-bromoacetyl)-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJVUAVKFWASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353706 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106578-18-1 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.